3-(4-methyl-1H-indol-1-yl)-N-[(2E)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]propanamide
Description
This compound is a hybrid heterocyclic molecule featuring:
- A 4-methylindole moiety linked via a propanamide chain.
- A thiazole ring substituted with a pyridin-3-yl group at position 2.
The structural complexity suggests moderate yields (40–70%), consistent with similar derivatives .
Properties
Molecular Formula |
C20H18N4OS |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(4-methylindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H18N4OS/c1-14-4-2-6-18-16(14)7-10-24(18)11-8-19(25)23-20-22-17(13-26-20)15-5-3-9-21-12-15/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,23,25) |
InChI Key |
RQCCEFOUQPRCGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the thiazole ring, and finally coupling these intermediates with the pyridine derivative under specific reaction conditions.
Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiazole Formation: The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the indole and thiazole intermediates with the pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole and pyridine rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles like halogens (Cl2, Br2), nucleophiles like amines (NH3, RNH2)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural motifs with the target molecule:
*Calculated based on molecular formula.
Key Comparative Insights
The ureido-propanamide derivative (S)-9e exhibits agonist activity, highlighting the role of propanamide linkers in receptor binding .
Synthesis and Yield :
- Propanamide-thiazole derivatives (e.g., 194 ) achieve yields of ~49%, comparable to other complex heterocycles (e.g., 67% for dichlorophenyl-pyrazole analogs ).
- Thiazol-2(3H)-ylidene derivatives (e.g., 18 ) require multistep syntheses, often with moderate yields (30–64%) .
Physicochemical Properties :
- The 4-methylindole group in the target compound may enhance lipophilicity compared to methoxyphenyl or sulfonamide substituents in analogs .
- Melting points for propanamide derivatives range widely (117–178°C), influenced by crystallinity and substituent polarity .
Spectroscopic Characterization :
- IR spectra of thiazole-propanamide analogs show C=O stretches at ~1700 cm⁻¹, while NMR data confirm substituent positions (e.g., δ 11.55 ppm for indole NH in S)-9e ) .
Biological Activity
The compound 3-(4-methyl-1H-indol-1-yl)-N-[(2E)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic molecule that integrates an indole moiety with thiazole and pyridine structures. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry, due to the known pharmacological properties associated with its structural components.
Biological Activities
Research indicates that compounds containing indole and thiazole moieties exhibit various biological activities, including:
- Anticancer Properties : Many indole derivatives have shown efficacy against different cancer cell lines. The presence of the thiazole and pyridine rings may enhance these effects by modulating enzyme activity or receptor interactions.
- Antimicrobial Effects : The compound's structure suggests potential antimicrobial activity, as similar compounds have been studied for their ability to inhibit bacterial growth.
- Anti-inflammatory Activity : Indoles are often associated with anti-inflammatory properties, which may also be present in this compound due to its structural features.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, studies on structurally similar compounds suggest that they may interact with various enzymes or receptors, influencing key biological pathways. For instance:
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is significant in treating neurodegenerative diseases.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of compounds related to 3-(4-methyl-1H-indol-1-yl)-N-[(2E)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]propanamide . Below is a summary table of relevant findings:
Synthesis and Optimization
The synthesis of 3-(4-methyl-1H-indol-1-yl)-N-[(2E)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. Optimizing these reactions is crucial for enhancing yield and minimizing waste. Techniques such as continuous flow reactors are often employed for large-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
